molecular formula C22H24N2O6S2 B11090698 2,5-dimethoxy-N,N'-bis(2-methylphenyl)benzene-1,4-disulfonamide

2,5-dimethoxy-N,N'-bis(2-methylphenyl)benzene-1,4-disulfonamide

Cat. No.: B11090698
M. Wt: 476.6 g/mol
InChI Key: NECDVFQFFCFICN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N,N’-bis(2-methylphenyl)benzene-1,4-disulfonamide is an organic compound with the molecular formula C22H24N2O6S2. This compound is characterized by its two methoxy groups and two sulfonamide groups attached to a benzene ring, along with two methylphenyl groups. It is a white crystalline solid that is soluble in organic solvents like ethanol, dimethylformamide, and chloroform.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N,N’-bis(2-methylphenyl)benzene-1,4-disulfonamide typically involves the reaction of 2,5-dimethoxybenzene-1,4-disulfonyl chloride with 2-methylaniline under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the sulfonamide groups can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dimethoxy-N,N’-bis(2-methylphenyl)benzene-1,4-disulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and fluorescent materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance polymers and as an additive in plastics to enhance thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N,N’-bis(2-methylphenyl)benzene-1,4-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The methoxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzene-1,4-disulfonamide: Lacks the methylphenyl groups, resulting in different chemical properties and applications.

    4,4’-Dimethoxydiphenylamine: Contains methoxy groups but lacks sulfonamide groups, leading to different reactivity and uses.

    2,5-Dimethoxytoluene: Similar methoxy substitution but lacks sulfonamide groups and methylphenyl groups.

Properties

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

2,5-dimethoxy-1-N,4-N-bis(2-methylphenyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-15-9-5-7-11-17(15)23-31(25,26)21-13-20(30-4)22(14-19(21)29-3)32(27,28)24-18-12-8-6-10-16(18)2/h5-14,23-24H,1-4H3

InChI Key

NECDVFQFFCFICN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3C)OC

Origin of Product

United States

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